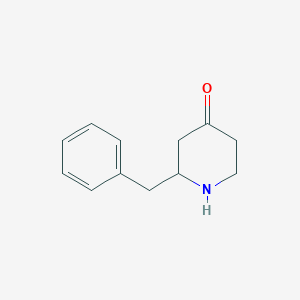
2-Benzylpiperidin-4-one
Cat. No. B063602
Key on ui cas rn:
193469-44-2
M. Wt: 189.25 g/mol
InChI Key: HBXGSIZEPYWAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE037886E1
Procedure details


A mixture of intermediate 2 (3.2 g), 1-(diphenylmethyl) piperazine (2.5 g) and aluminum tributoxide (2 g) in toluene (250 ml) was hydrogenated for 48 hours at 50° C., with palladium on activated carbon (10%; 2 g) as a catalyst in the presence of thiophene (4% solution; 1 ml). After uptake of hydrogen (1 equiv), the catalyst was filtered off and the filtrate was evaporated. The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10). Two pure fractions were collected and their solvent was evaporated, resulting in residue 1 and residue 2. Residue 1 was suspended in DIPE. The precipitate was filtered off and dried, yielding 0.94 g (17%) of (±)-cis-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl) piperidine (compound 12; mp. 100.8° C.). Residue 2 was dried, yielding 0.2 g (3.6%) of (±)-trans-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl)piperidine (compound 13).
Name
intermediate 2
Quantity
3.2 g
Type
reactant
Reaction Step One


Name
aluminum tributoxide
Quantity
2 g
Type
reactant
Reaction Step One





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:21]=[C:22]([CH3:24])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6].C1(C(C2C=CC=CC=2)N2CCNCC2)C=CC=CC=1.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3].S1C=CC=C1.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:15]1([CH2:14][CH:8]2[CH2:9][C:10](=[O:13])[CH2:11][CH2:12][NH:7]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:24][C:22]1[CH:21]=[C:4]([CH:3]=[C:2]([CH3:1])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
intermediate 2
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)N2C(CC(CC2)=O)CC2=CC=CC=C2)C=C(C1)C
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
|
|
Name
|
aluminum tributoxide
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
their solvent was evaporated
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
